molecular formula C7H11NO B2769413 2,2-Dimethyl-4-oxopentanenitrile CAS No. 33235-13-1

2,2-Dimethyl-4-oxopentanenitrile

Cat. No. B2769413
CAS RN: 33235-13-1
M. Wt: 125.171
InChI Key: XHJHGJBVGBKYJD-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-4-oxopentanenitrile” is a chemical compound with the molecular formula C7H11NO . It has an average mass of 125.168 Da and a monoisotopic mass of 125.084061 Da .


Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ketone (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 218.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.0±22.6 °C . The index of refraction is 1.424, and the molar refractivity is 34.4±0.3 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations . The ACD/LogP is 0.18 .

Scientific Research Applications

Four-Component Reactions (4CRs)

Safety and Hazards

The compound has several hazard statements: H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2,2-dimethyl-4-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJHGJBVGBKYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxopentanenitrile

Synthesis routes and methods

Procedure details

4,4-Dimethyl-5-nitropentan-2-one was made according to the literature procedure; see Kloetzel, M. C. J. Am. Chem. Soc., 69, pp. 2271-2275 (1947). Under a nitrogen atmosphere, a solution of nitropentanone (9.55 g, 60.0 mmol) was cooled to 0° C. Diethyl azodicarboxylate (11.5 g, 66 mmol) and tributylphosphine (26.71 g, 132 mmol) were sequentially added. The reaction was stirred for one hour at 0° C. and then for one hour at room temperature. The solvent was removed under reduced pressure, and the residue was purified by chromatography on a HORIZON HPFC system (65I cartridge, eluting with dichloromethane). The resulting oil was treated with hexane; a precipitate formed and was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by chromatography on a HORIZON HPFC system (65I cartridge, eluting with 45% to 55% ethyl acetate in hexane) to provide 5.17 g of 2,2-dimethyl-4-oxopentanenitrile as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitropentanone
Quantity
9.55 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
26.71 g
Type
reactant
Reaction Step Three

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